molecular formula C6H9FO3 B1313014 Methyl 4-fluoro-3-oxopentanoate CAS No. 227183-98-4

Methyl 4-fluoro-3-oxopentanoate

Cat. No.: B1313014
CAS No.: 227183-98-4
M. Wt: 148.13 g/mol
InChI Key: BJCYJUJNPDUPIA-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-oxopentanoate is an organic compound with the molecular formula C6H9FO3. It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-3-oxopentanoate can be synthesized through several methods. One common approach involves the fluorination of a precursor compound, such as methyl 3-oxopentanoate, using a fluorinating agent like Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-fluoro-3-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.

    Medicine: Research into fluorinated esters like this compound explores their potential as drug candidates due to their unique properties, such as increased metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which methyl 4-fluoro-3-oxopentanoate exerts its effects depends on its specific application. In biochemical contexts, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways and biological activity. The ester group allows for hydrolysis, releasing the active fluorinated moiety, which can then interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-3-oxopentanoate
  • Ethyl 3-fluoro-2-oxopentanoate
  • Methyl 4-chloro-3-oxopentanoate

Uniqueness

Methyl 4-fluoro-3-oxopentanoate is unique due to the specific position of the fluorine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom at the 4-position can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-fluoro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCYJUJNPDUPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430729
Record name methyl 4-fluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227183-98-4
Record name methyl 4-fluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a liquid in which 1.31 g of a 62.8% sodium hydride had been suspended in 10 ml of tetrahydrofaran was added dropwise a mixed solution of 2.00 g of methyl 2-fluoropropionate and 2.10 g of methyl acetate over 10 minutes, and the mixture was then heated at 30 to 35° C. for 4 hours. After completion of the reaction, the reaction mixture was cooled to room temperature, neutralized with 1N-hydrochloric acid, and subjected to liquid separation. When the organic layer was quantitated by the gas chromatography internal standard method. As a result, it was found that 2.57 g of methyl 4-fluoro-3-oxopentanoate was formed (yield: 92%). When this organic layer was concentrated under reduced pressure and then distilled under reduced pressure, 2.03 g of methyl 4-fluoro-3-oxopentanoate could be obtained.
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